Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate
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Overview
Description
Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a hydroxy-substituted indane moiety
Mechanism of Action
Target of Action
Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate typically involves the esterification of 5-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-[(1R)-5-oxo-2,3-dihydro-1H-inden-1-yl]acetate.
Reduction: Formation of 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]ethanol.
Substitution: Formation of various substituted indane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate can be compared with other similar compounds, such as:
Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]propanoate: Differing by the length of the alkyl chain in the ester group.
Mthis compound: Differing by the alkyl group attached to the ester.
2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetic acid: Differing by the presence of a carboxylic acid group instead of an ester.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)8-10-4-3-9-7-11(14)5-6-12(9)10/h5-7,10,14H,2-4,8H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIMHLFQVFKWQS-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1C=CC(=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H]1CCC2=C1C=CC(=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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